molecular formula C14H21ClN2O2 B1455183 1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride CAS No. 1170625-41-8

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B1455183
CAS No.: 1170625-41-8
M. Wt: 284.78 g/mol
InChI Key: UHPOKKFQRFFBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride involves several steps. The general synthetic route includes the reaction of 2-ethoxybenzoic acid with piperidin-4-amine under specific conditions to form the desired product. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .

Chemical Reactions Analysis

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed in the study of protein structures and functions, as well as in the development of new pharmaceuticals. The compound’s unique properties make it valuable for research in chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, thereby influencing their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-ethoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-13-6-4-3-5-12(13)14(17)16-9-7-11(15)8-10-16;/h3-6,11H,2,7-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPOKKFQRFFBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.